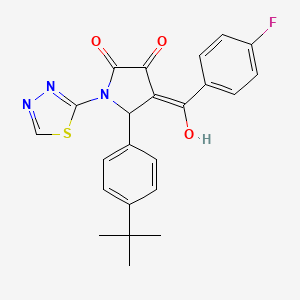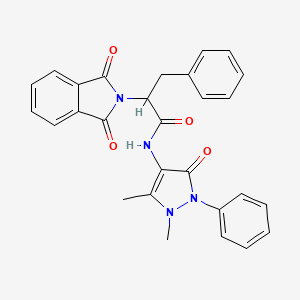![molecular formula C19H24N2O5 B3920917 ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate CAS No. 6238-39-7](/img/structure/B3920917.png)
ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate
概要
説明
Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate is a synthetic organic compound characterized by the presence of an isoindoline-1,3-dione moiety linked to a leucine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate typically involves the following steps:
-
Formation of the Isoindoline-1,3-dione Intermediate
Starting Materials: Phthalic anhydride and ammonia.
Reaction Conditions: The reaction is carried out in an organic solvent such as toluene, under reflux conditions to form isoindoline-1,3-dione.
-
Acylation of Leucine
Starting Materials: Leucine and an acylating agent such as ethyl chloroformate.
Reaction Conditions: The reaction is performed in the presence of a base like triethylamine to form ethyl N-(propanoyl)leucinate.
-
Coupling Reaction
Starting Materials: Isoindoline-1,3-dione intermediate and ethyl N-(propanoyl)leucinate.
Reaction Conditions: The coupling is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the isoindoline-1,3-dione moiety can lead to the formation of more oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield the corresponding alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Polymer Science: It can be incorporated into polymer backbones to impart specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in bioconjugation techniques for labeling proteins.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Material Science: Employed in the synthesis of advanced materials with specific mechanical or electronic properties.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic or biochemical effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate .
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}ethyl)disulfanyl]ethyl}propanamide .
Uniqueness
Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate is unique due to its specific structural features that combine the isoindoline-1,3-dione moiety with a leucine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-4-26-19(25)15(11-12(2)3)20-16(22)9-10-21-17(23)13-7-5-6-8-14(13)18(21)24/h5-8,12,15H,4,9-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGLSLRQORFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400124 | |
| Record name | Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-39-7 | |
| Record name | Ethyl N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-nitrophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3920837.png)
![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B3920845.png)
![2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B3920850.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3920864.png)
![N-{1-[(butylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B3920876.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3920880.png)

![2-butanone O-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B3920888.png)
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3920894.png)
![N-{(Z)-1-[(butylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B3920897.png)

![(2Z)-3-methyl-2-{(2E)-[3-(trifluoromethyl)benzylidene]hydrazinylidene}-2,3-dihydro-1,3-benzothiazole](/img/structure/B3920918.png)
![2-Methoxyethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3920923.png)
![2-(2-{4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3920930.png)
